molecular formula C9H7NS B1301133 2-Quinolinethiol CAS No. 2637-37-8

2-Quinolinethiol

Cat. No.: B1301133
CAS No.: 2637-37-8
M. Wt: 161.23 g/mol
InChI Key: KXZSVYHFYHTNBI-UHFFFAOYSA-N
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Description

2-Quinolinethiol is an organic compound with the molecular formula C9H7NS. It is a sulfur-containing heterocyclic compound, characterized by a quinoline ring system with a thiol group at the second position. This compound is known for its yellow to orange crystalline appearance and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Quinolinethiol can be synthesized through various methods. One common approach involves the reaction of 2-chloroquinoline with sodium hydrosulfide in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, resulting in the substitution of the chlorine atom with a thiol group .

Industrial Production Methods: Industrial production of this compound often involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Quinolinethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Quinolinethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Quinolinethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells. Additionally, the compound can interfere with bacterial cell wall synthesis, making it effective against certain bacterial strains .

Comparison with Similar Compounds

  • 2-Mercaptopyridine
  • 2-Naphthalenethiol
  • 2-Mercapto-4(3H)-quinazolinone
  • 2-Mercaptopyrimidine
  • 2-Mercaptobenzimidazole

Comparison: 2-Quinolinethiol is unique due to its quinoline ring system, which imparts distinct chemical properties and biological activities. Compared to 2-Mercaptopyridine, it has a more complex structure, leading to a broader range of applications. Its sulfur-containing heterocyclic structure makes it more reactive in certain chemical reactions compared to 2-Naphthalenethiol .

Properties

IUPAC Name

1H-quinoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZSVYHFYHTNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062569
Record name 2(1H)-Quinolinethione
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Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24838068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2637-37-8
Record name 2(1H)-Quinolinethione
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Record name 2-Quinolinethiol
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Record name 2(1H)-Quinolinethione
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Record name 2(1H)-Quinolinethione
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Record name Quinoline-2-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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